molecular formula C19H13N3O3 B3728009 4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione

4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione

Cat. No. B3728009
M. Wt: 331.3 g/mol
InChI Key: YARWCMIZMHJZPE-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione, also known as QM compound, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione compound is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. 4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione compound has also been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione compound has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses.

Advantages and Limitations for Lab Experiments

4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione compound has several advantages for lab experiments. It is easy to synthesize and has been shown to have low toxicity in vitro. 4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione compound has also been reported to have good solubility in various solvents. However, one of the limitations of 4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione compound is its instability in aqueous solutions, which may affect its efficacy in in vivo studies.

Future Directions

There are several future directions for research on 4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione compound. One of the potential areas of research is the development of 4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione compound analogs with improved stability and efficacy. Another area of research is the investigation of the potential use of 4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione compound in combination with other anti-cancer drugs for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of 4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione compound and its potential use in the treatment of neurodegenerative disorders.

Scientific Research Applications

4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione compound has been studied for its potential therapeutic properties in various scientific research applications. It has been reported to have anti-inflammatory, anti-tumor, and anti-microbial activities. 4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione compound has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(3E)-3-[(3-hydroxy-5-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3/c23-17-13(10-12-6-4-5-9-16(12)20-17)11-15-18(24)21-22(19(15)25)14-7-2-1-3-8-14/h1-11,25H,(H,21,24)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARWCMIZMHJZPE-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=O)N2)C=C3C=C4C=CC=CC4=NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=C(C(=O)N2)/C=C/3\C=C4C=CC=CC4=NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-4-[(2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-1-phenylpyrazolidine-3,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione
Reactant of Route 2
4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione
Reactant of Route 3
4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione
Reactant of Route 4
4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione
Reactant of Route 5
4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione
Reactant of Route 6
4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione

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